molecular formula C13H14N2O2 B6420372 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one CAS No. 81172-11-4

5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one

Cat. No. B6420372
CAS RN: 81172-11-4
M. Wt: 230.26 g/mol
InChI Key: WRPNQJIOXYMNKD-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one (HMPPD) is an organic compound belonging to the class of pyrimidinones. It is a heterocyclic compound containing both an amide and an amine group. HMPPD has been studied extensively in the context of medicinal chemistry and drug discovery, due to its potential as a therapeutic agent.

Scientific Research Applications

5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one has been studied extensively in the context of medicinal chemistry and drug discovery. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. In addition, 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one has been explored as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and depression.

Mechanism of Action

The exact mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to possess anti-tumor and anti-HIV properties. In addition, 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one has been found to possess anticonvulsant and anxiolytic effects, suggesting a potential role in the treatment of seizure disorders and anxiety.

Advantages and Limitations for Lab Experiments

5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one has several advantages and limitations for use in lab experiments. One advantage is its low cost and easy synthesis. In addition, 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one is relatively stable and non-toxic, making it suitable for use in a variety of experimental settings. However, it is important to note that 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one is a relatively new compound and its exact mechanism of action is still not fully understood. Therefore, further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

The potential applications of 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one are numerous and further research is needed to fully explore its potential. Some possible future directions for research include: further investigation into its anti-inflammatory and anti-tumor effects; exploration of its potential as a therapeutic agent for Alzheimer’s disease, Parkinson’s disease, and depression; and the development of novel delivery systems for 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one. Additionally, further studies into the mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one are needed to fully understand its biochemical and physiological effects.

Synthesis Methods

5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one can be synthesized via a variety of methods. One of the most common methods is a condensation reaction between 2-amino-5-methyl-6-phenyl-3,4-dihydropyrimidine and ethyl 2-hydroxyethyl ketone. The reaction is carried out at elevated temperatures in the presence of a base such as sodium hydroxide. The product is isolated by recrystallization from a suitable solvent.

properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-11(7-8-16)13(17)15-12(14-9)10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNQJIOXYMNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001823
Record name 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-ol

CAS RN

81172-11-4
Record name 5-(2-Hydroxyethyl)-6-methyl-2-phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81172-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC149867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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